molecular formula C13H19N3 B2980590 4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline CAS No. 478067-72-0

4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2980590
CAS No.: 478067-72-0
M. Wt: 217.316
InChI Key: ZOJGJQZFBDPROG-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C13H19N3 and its molecular weight is 217.316. The purity is usually 95%.
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Scientific Research Applications

Novel Potential Alkaloidal Systems

Research into the chemistry of 4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline has led to the discovery of novel potential alkaloidal systems. For instance, studies have shown that the condensation of certain dihydroisoquinoline derivatives with specific chlorides yields novel compounds with alkaloidal properties. These discoveries have implications for the synthesis of new pharmacologically active compounds, as well as providing insights into the structure and reactivity of these complex molecules (Nagarajan et al., 1994).

Synthesis of Pyridine and Fused Pyridine Derivatives

The reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with arylidene malononitrile has been explored to afford isoquinoline derivatives. This demonstrates the versatility of this compound as a precursor in synthesizing a wide range of pyridine and fused pyridine derivatives, which are crucial in the development of new materials and biologically active molecules (Al-Issa, 2012).

Site Selectivity in Substitution Reactions

Site selectivity in the homolytic substitution of simple pyrimidines, including this compound, reveals a preference for reactions at specific positions under certain conditions. This knowledge is crucial for designing synthesis pathways that yield desired products with high precision and efficiency, enhancing the field of medicinal chemistry and the synthesis of targeted therapeutic agents (Sakamoto et al., 1980).

Anticancer Agents Development

Structurally strained iridium(III) complexes, incorporating the tetrahydroquinazoline scaffold, have shown high potency as anticancer agents. The structural features of these complexes, such as the tether-ring structure, contribute significantly to their exceptional potency, providing a new class of organo-iridium drug candidates. This highlights the potential of this compound derivatives in the development of novel anticancer therapies (Carrasco et al., 2020).

Redox-Neutral Amine C-H Functionalization

An innovative approach to synthesizing pyrrolidine and tetrahydroisoquinoline derivatives through a redox-neutral α-amidation process highlights the synthetic utility of this compound. This method represents a new variant of the Ugi reaction, showcasing the compound's role in facilitating novel synthetic pathways for complex heterocyclic compounds (Zhu & Seidel, 2016).

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-10-11-6-2-3-7-12(11)15-13(14-10)16-8-4-5-9-16/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJGJQZFBDPROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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